molecular formula C31H38O17 B14753152 Hemiphroside B

Hemiphroside B

Cat. No.: B14753152
M. Wt: 682.6 g/mol
InChI Key: MMSLLYRTBSZHLL-NQPXJSJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hemiphroside B is a phenylethanoid glycoside found in the plant Lagotis integra. This compound belongs to the phenylpropanoids class, which are known for their diverse biological activities. This compound has a molecular formula of C31H38O17 and a molecular weight of 682.62 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hemiphroside B involves multiple steps, starting from simple phenylpropanoids. The process typically includes glycosylation reactions where glucose or other sugar moieties are attached to the phenylpropanoid core. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from natural sources, particularly from the roots of Lagotis integra. The extraction process involves solvent extraction, followed by purification steps such as column chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Hemiphroside B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hemiphroside B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hemiphroside B involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Hemiphroside B is unique among phenylethanoid glycosides due to its specific glycosylation pattern and biological activities. Similar compounds include:

Properties

Molecular Formula

C31H38O17

Molecular Weight

682.6 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C31H38O17/c1-14(33)44-13-22-24(39)25(40)26(41)31(46-22)48-29-27(42)30(43-9-8-16-3-6-18(35)20(37)11-16)45-21(12-32)28(29)47-23(38)7-4-15-2-5-17(34)19(36)10-15/h2-7,10-11,21-22,24-32,34-37,39-42H,8-9,12-13H2,1H3/b7-4+/t21-,22-,24-,25+,26-,27-,28-,29-,30-,31+/m1/s1

InChI Key

MMSLLYRTBSZHLL-NQPXJSJASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Origin of Product

United States

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